molecular formula C12H26 B14562724 3,3-Diethyl-4-methylheptane CAS No. 62199-01-3

3,3-Diethyl-4-methylheptane

Cat. No.: B14562724
CAS No.: 62199-01-3
M. Wt: 170.33 g/mol
InChI Key: KGSWPEXUAXYDMO-UHFFFAOYSA-N
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Description

3,3-Diethyl-4-methylheptane is an organic compound classified as a branched alkane. Its molecular formula is C₁₂H₂₆, and it is composed of a heptane backbone with ethyl and methyl substituents. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-4-methylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve high temperatures and pressures to rearrange hydrocarbon chains into the desired branched structure. Catalysts such as zeolites are often employed to facilitate these transformations.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-4-methylheptane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation is a common substitution reaction for alkanes. For example, reacting this compound with chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light can produce various haloalkanes.

    Oxidation Reactions: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Major Products Formed

    Halogenation: Produces haloalkanes such as 3,3-Diethyl-4-methyl-1-chloroheptane.

    Oxidation: Can yield products like 3,3-Diethyl-4-methylheptanol or 3,3-Diethyl-4-methylheptanoic acid.

Scientific Research Applications

3,3-Diethyl-4-methylheptane is utilized in various scientific research fields:

    Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes.

    Biology: It is used in studies related to lipid metabolism and hydrocarbon degradation by microorganisms.

    Medicine: Research on its derivatives explores potential pharmaceutical applications.

    Industry: It is employed in the formulation of specialty fuels and lubricants due to its branched structure, which enhances certain performance characteristics.

Mechanism of Action

As an alkane, 3,3-Diethyl-4-methylheptane is relatively inert under standard conditions. Its mechanism of action in chemical reactions typically involves the formation of free radicals, especially during halogenation. The molecular targets and pathways are primarily related to its interactions with reactive species such as halogens or oxidizing agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylheptane
  • 4-Ethyl-3-methylheptane
  • 2,4,4-Trimethylheptane

Uniqueness

3,3-Diethyl-4-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity profiles. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62199-01-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3-diethyl-4-methylheptane

InChI

InChI=1S/C12H26/c1-6-10-11(5)12(7-2,8-3)9-4/h11H,6-10H2,1-5H3

InChI Key

KGSWPEXUAXYDMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)(CC)CC

Origin of Product

United States

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